Astressin 2B
概要
説明
アストレスシン 2B は、コルチコトロピン放出因子受容体 2 (CRF 2) の強力かつ選択的なアンタゴニストです。これは、N 末端アセチル化とラクタムブリッジなどの修飾を含む複雑な構造を持つペプチド化合物です。 この化合物は主に、さまざまな生理学的および病理学的プロセスにおける CRF 2 受容体の役割を研究するための科学研究で使用されます .
科学的研究の応用
Astressin 2B is extensively used in scientific research to investigate the role of CRF 2 receptors in various biological processes. Some key applications include:
Neuroscience: Studying the effects of CRF 2 receptor antagonism on anxiety, depression, and stress-related behaviors
Gastroenterology: Investigating the role of CRF 2 receptors in gastrointestinal motility and disorders such as irritable bowel syndrome
Endocrinology: Exploring the impact of CRF 2 receptor antagonism on hormone release and regulation.
Pharmacology: Developing potential therapeutic agents targeting CRF 2 receptors for various diseases.
作用機序
アストレスシン 2B は、CRF 2 受容体に選択的に結合して拮抗することによってその効果を発揮します。この受容体は、ストレス応答の調節に関与しており、アストレスシン 2B によるその阻害はさまざまな生理学的プロセスを調節することができます。 分子標的は CRF 2 受容体そのものを含み、関与する経路はしばしばアデニル酸シクラーゼ活性の阻害に関連し、環状アデノシン一リン酸 (cAMP) レベルの低下につながります .
類似の化合物との比較
アストレスシン 2B は、他の CRF 受容体アンタゴニストと比較して、CRF 2 受容体に対する高い選択性でユニークです。類似の化合物には以下が含まれます。
アストレスシン: 非選択的 CRF 受容体アンタゴニスト。
アンタラルミン: 選択的 CRF 1 受容体アンタゴニスト。
NBI-27914: もう1つの選択的 CRF 1 受容体アンタゴニスト
アストレスシン 2B の CRF 2 受容体に対する特異性は、他の CRF 受容体アンタゴニストとは異なる、この受容体サブタイプに焦点を当てた研究にとって特に貴重です .
Safety and Hazards
将来の方向性
Astressin 2B has been studied in the context of diseases of the pelvic and abdominal organs . Despite the failure to date of the CRF antagonists in moving across the clinical trials pipeline, there is evidence for their beneficial effects beyond mood disorders . Future pre-clinical studies should be tailored towards effectively predicting the clinical scenario, including reduction of bias and randomization .
生化学分析
Biochemical Properties
Astressin 2B interacts with the corticotropin-releasing factor receptor 2 (CRF2) and has been shown to have an IC50 value of 1.3 nM for CRF2 . This interaction is highly selective, as this compound has an IC50 value of >500 nM for CRF1 .
Cellular Effects
This compound has been shown to antagonize CRF2-mediated inhibition of gastric emptying . This suggests that this compound may influence cell function by modulating the activity of CRF2.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the CRF2 receptor and antagonizing its activity . This interaction inhibits the CRF2-mediated signaling pathway, which in turn influences various cellular processes.
準備方法
合成ルートと反応条件
アストレスシン 2B は、ペプチドの製造に一般的に使用される方法である固相ペプチド合成 (SPPS) を介して合成されます。合成には、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を順次添加することが含まれます。 反応条件には、一般的にペプチド結合形成を促進するために N,N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などのカップリング試薬を使用することが含まれます .
工業生産方法
アストレスシン 2B の特定の工業生産方法は広く文書化されていませんが、一般的なアプローチには、大規模な SPPS と、目的の純度レベルを達成するための高速液体クロマトグラフィー (HPLC) による精製が含まれます。 最終生成物は、保管と使用のために凍結乾燥されます .
化学反応の分析
反応の種類
アストレスシン 2B は、その合成中に主にペプチド結合形成と環化反応を起こします。 標準的な実験室条件下では、酸化、還元、または置換反応には通常参加しません .
一般的な試薬と条件
カップリング試薬: N,N'-ジイソプロピルカルボジイミド (DIC)、ヒドロキシベンゾトリアゾール (HOBt)
保護基: t-ブトキシカルボニル (Boc)、フルオレニルメチルオキシカルボニル (Fmoc)
主要な生成物
これらの反応の主要な生成物は、HPLC によって達成された高い純度を持つ、完全に合成され、環化されたペプチドであるアストレスシン 2B です .
科学研究への応用
アストレスシン 2B は、さまざまな生物学的プロセスにおける CRF 2 受容体の役割を調査するために、科学研究で広く使用されています。重要な用途には以下が含まれます。
類似化合物との比較
Astressin 2B is unique in its high selectivity for the CRF 2 receptor compared to other CRF receptor antagonists. Similar compounds include:
Astressin: A non-selective CRF receptor antagonist.
Antalarmin: A selective CRF 1 receptor antagonist.
NBI-27914: Another selective CRF 1 receptor antagonist
Astressin 2B’s specificity for the CRF 2 receptor makes it particularly valuable for research focused on this receptor subtype, distinguishing it from other CRF receptor antagonists .
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(3S,6S,9S,18S)-18-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3,6-bis(2-amino-2-oxoethyl)-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)/t99-,100-,101-,102-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126+,127-,128-,129-,130-,131-,132-,145-,146-,147-,182-,183-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIBPRHVUKMKSX-XJYAKNQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(=O)N)CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@](C)(CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C183H307N49O53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4042 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681260-70-8 | |
Record name | Astressin-2B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681260708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the primary target of Astressin 2B?
A1: this compound is a selective antagonist of the corticotropin-releasing factor receptor type 2 (CRF2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q2: How does this compound interact with CRF2?
A2: this compound binds to CRF2, preventing the binding of endogenous agonists like urocortin 2 (UCN2) and urocortin 3 (UCN3) [, , , , , , ]. This competitive antagonism inhibits the activation of downstream signaling pathways associated with CRF2.
Q3: What are the downstream effects of CRF2 antagonism by this compound?
A3: The downstream effects are diverse and context-dependent, but often involve modulation of:
- Gastrointestinal function: this compound can influence gastric motility, intestinal permeability, and inflammatory responses in the gut [, , , , , , ].
- Stress and anxiety: this compound has been implicated in modulating anxiety-like behavior, fear responses, and stress-induced physiological changes [, , , , , , ].
- Pain perception: Studies suggest a role for this compound in modulating pain-related behaviors and neuronal sensitization in pain pathways [, , , ].
- Cellular processes: this compound can affect cell proliferation, apoptosis, and the release of various mediators like cytokines and chemokines [, , , , , ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C78H99N17O16S2 and a molecular weight of 1586.87 g/mol [, ].
Q5: Is spectroscopic data available for this compound?
A5: While specific spectroscopic data is not provided in the papers, this compound, being a peptide, can be characterized using techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy [].
Q6: Are there formulation strategies to enhance this compound's stability, solubility, or bioavailability?
A6: While not explicitly mentioned in the papers, potential formulation strategies for peptides like this compound can include:
Q7: What in vitro models have been used to study this compound's effects?
A7: Researchers have employed various in vitro models, including:
- Cell lines: Studies have utilized cell lines like human aortic vascular smooth muscle cells (HASMCs) [], human placental trophoblasts [, ], human leukemic mast cells (HMC-1) [], and colon carcinoma cell lines [] to investigate the effects of this compound on cell proliferation, cytokine release, and other cellular processes.
- Primary cell cultures: Researchers have also used primary cultures of hippocampal neurons [, , ], rat dorsal vagal complex neurons [], and guinea pig gallbladder smooth muscle strips [] to explore the impact of this compound on neuronal activity, smooth muscle contractility, and other physiological functions.
- Tissue explants: Ex vivo studies using porcine ileal segments [] have examined the effects of this compound on intestinal barrier function.
Q8: What animal models have been used to investigate this compound's effects?
A8: Researchers have used a range of animal models, including:
- Rodent models: Rats and mice have been widely used, with studies focusing on various aspects like pain behavior [, , ], anxiety-like responses [, , ], gastric function [, , ], and stroke recovery [].
- Porcine models: Studies using piglets have investigated the role of this compound in stress-induced intestinal dysfunction [].
Q9: Have any clinical trials been conducted with this compound?
A9: The provided research papers do not mention any completed clinical trials involving this compound.
Q10: What is the safety profile of this compound?
A10: The research papers primarily focus on the mechanistic aspects of this compound and do not provide detailed information on its safety profile in humans.
Q11: What are the potential therapeutic applications of this compound?
A11: While further research is needed, potential applications based on preclinical findings may include:
- Gastrointestinal disorders: Targeting CRF2 with this compound may offer therapeutic avenues for managing conditions like irritable bowel syndrome (IBS), inflammatory bowel disease (IBD), and other gastrointestinal disorders characterized by altered motility or inflammation [, , , , , ].
- Stress-related disorders: Given the role of CRF2 in stress responses, this compound might hold potential for managing conditions like anxiety disorders, post-traumatic stress disorder (PTSD), and stress-induced gastrointestinal dysfunction [, , , , , ].
- Pain management: Modulating CRF2 activity with this compound could be explored as a strategy for managing chronic pain conditions, particularly those exacerbated by stress [, , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。